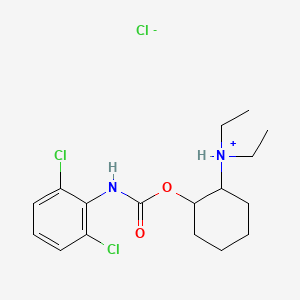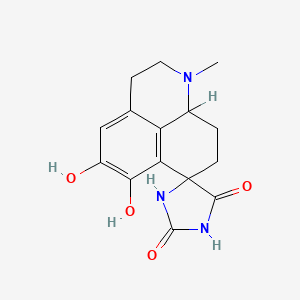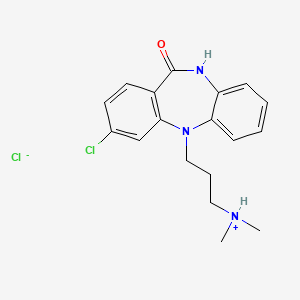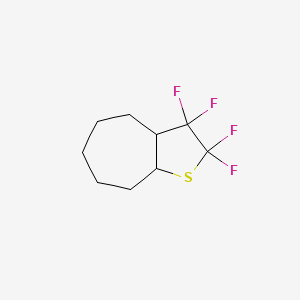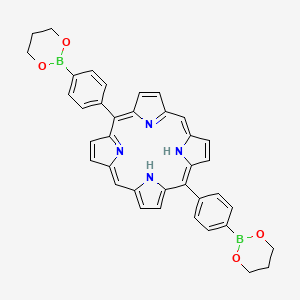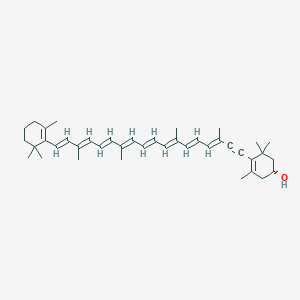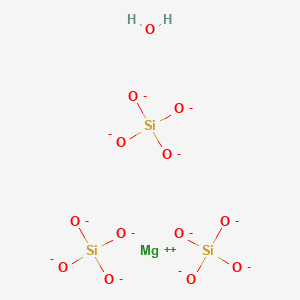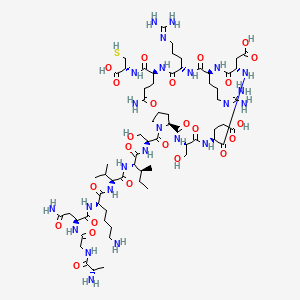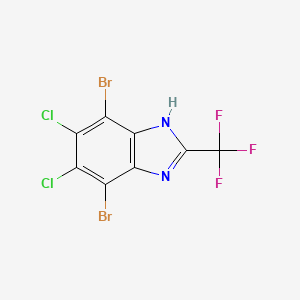
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-benzimidazole, the process may involve halogenation reactions using reagents like N-bromosuccinimide and N-chlorosuccinimide under controlled conditions .
Industrial Production Methods: Industrial production of such compounds often employs large-scale halogenation and condensation reactions, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Halogenated benzimidazoles can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. These compounds can bind to enzymes or receptors, inhibiting their activity. For example, some benzimidazole derivatives inhibit tubulin polymerization, affecting cell division and exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrabromo-1H-benzotriazole: Known for its inhibitory activity against protein kinase CK2.
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole: Inhibits mRNA synthesis in eukaryotic cells.
Uniqueness: Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is unique due to its specific halogenation pattern and trifluoromethyl group, which can enhance its biological activity and stability compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
41035-29-4 |
|---|---|
Molekularformel |
C8HBr2Cl2F3N2 |
Molekulargewicht |
412.81 g/mol |
IUPAC-Name |
4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr2Cl2F3N2/c9-1-3(11)4(12)2(10)6-5(1)16-7(17-6)8(13,14)15/h(H,16,17) |
InChI-Schlüssel |
ANVVSVJVHZJQCX-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Br)Cl)Cl)Br)N=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




